Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate
Description
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a phenyl-substituted acetate backbone. The (2S) stereochemistry at the α-carbon and the chloromethyl ester group distinguish it from related compounds. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, where the Boc group provides temporary amine protection, and the chloromethyl moiety enables further functionalization via nucleophilic substitution . Synonyms include methyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate derivatives, with applications in building block libraries and targeted drug design .
Properties
IUPAC Name |
chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-9-15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXNKIQPEVAKKK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, cytotoxic, and other pharmacological effects, supported by relevant data and case studies.
- Chemical Formula : C15H20ClNO4
- Molecular Weight : 303.78 g/mol
- CAS Number : 2137087-51-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects:
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Anti-inflammatory Activity :
- Recent studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition occurs through the suppression of the NF-κB signaling pathway, which is crucial in inflammatory responses .
- A docking study indicated that the compound may form hydrogen bonds with specific amino acids in the target proteins, enhancing its inhibitory activity against inflammatory responses .
-
Cytotoxic Effects :
- In vitro cytotoxicity assays have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest .
- For instance, a study reported that derivatives of similar structures showed IC50 values in the low micromolar range against cancer cell lines, indicating strong potential as chemotherapeutic agents .
- Antioxidant Properties :
Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled study, a derivative of this compound was tested on RAW264.7 macrophages stimulated with LPS. The results showed a significant reduction in the secretion of pro-inflammatory cytokines when treated with the compound, confirming its role in modulating inflammatory responses.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments conducted on various cancer cell lines demonstrated that this compound exhibits potent cytotoxicity. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key features with the target molecule, such as Boc protection, ester groups, or amino acid backbones, but differ in substituents and reactivity:
Table 1: Comparative Analysis of Key Compounds
Reactivity and Stability
- Chloromethyl vs. Methyl Esters : The chloromethyl group in the target compound enhances electrophilicity, enabling efficient displacement reactions (e.g., with nucleophiles like amines or thiols) compared to the methyl ester analog . However, the chloromethyl derivative is more moisture-sensitive, requiring inert storage conditions.
- Fluorinated Analogs (e.g., Compound 28) : Fluorination at the cyclobutyl ring (Compound 28) increases lipophilicity and metabolic stability, making it suitable for pharmacokinetic optimization. The fluorine atom also introduces steric and electronic effects that alter reaction pathways in radical functionalization (e.g., using Fe₂(ox)₃·6H₂O or Selectfluor) .
- Thiazole- and Morpholine-Containing Derivatives : The morpholine ring in the compound from enhances water solubility, while the thiazole group may participate in hydrogen bonding or π-π stacking, broadening biological applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
